

ARP 100 experimental design

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

Get Quote

Introduction to ARP 100

ARP 100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), developed as a research tool for investigating the role of this enzyme in cancer and other diseases [1] [2] [3]. MMP-2 (gelatinase A) is crucial for degrading the extracellular matrix, a key step in tumor invasion and metastasis [4]. ARP 100 functions by selectively interacting with the S1' pocket of MMP-2, providing a high degree of selectivity over other MMP family members [3]. This makes it a valuable compound for dissecting the specific functions of MMP-2 in pathological processes.

Biochemical & Pharmacological Profile

The table below summarizes the key inhibitory and chemical properties of ARP 100:

Table 1: Biochemical and Pharmacological Profile of ARP 100

Property	Details
Molecular Weight	364.42 g/mol [1] [2] [3]
Chemical Formula	C ₁₇ H ₂₀ N ₂ O ₅ S [1] [4]
CAS Number	704888-90-4 [1] [2] [3]

Property	Details
Solubility	Soluble to 100 mM in DMSO [1] [4]
Storage	Desiccate at -20°C or +4°C [1] [3] [4]

Target Inhibition (IC₅₀ Values) | MMP-2 | 12 nM [1] [2] [3] | | MMP-9 | 200 nM [1] [2] [3] | | MMP-3 | 4.5 μM [1] [2] [3] | | MMP-1 | >50 μM [1] [2] [3] | | MMP-7 | >50 μM [1] [2] [3] |

Experimental Protocols

In Vitro Anti-Invasion Assay

This protocol is designed to assess the functional effect of ARP 100 on cancer cell invasion, using a Matrigel model [2] [3] [4].

- **1. Cell Line Preparation**

- Culture HT1080 human fibrosarcoma cells, which overexpress MMP-2 and MMP-9, in recommended media under standard conditions (e.g., 37°C, 5% CO₂) [2].

- **2. Compound Preparation**

- Prepare a 10 mM stock solution of ARP 100 in DMSO. Aliquot and store at -20°C [3].
- On the day of the experiment, dilute the stock solution in serum-free cell culture medium to achieve the final working concentration of 50 nM. Ensure the final concentration of DMSO is equal in all treatment groups (typically ≤0.5%) [2].

- **3. Invasion Assay Workflow**

- Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.
- Seed HT1080 cells onto the Matrigel-coated membrane in serum-free medium. Add the prepared 50 nM ARP 100 solution to the top chamber.
- Place the chamber into a well containing medium with 10% FBS as a chemoattractant.
- Incubate the assembly for 24 hours at 37°C and 5% CO₂ to allow for cell invasion [2].

- **4. Data Collection & Analysis**

- After incubation, carefully remove non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the cells that have invaded through the Matrigel and membrane.
- Count the number of invaded cells or invasive elongations per membrane under a microscope. Compare the counts between the ARP 100-treated group and the vehicle (DMSO) control group. A significant reduction indicates anti-invasive activity [2] [4].

In Vivo Administration Formulations

While detailed *in vivo* efficacy protocols were not available in the search results, suppliers provide suggested formulations for animal studies. The following options have been validated for *in vivo* use [2]:

- **Formulation 1: Homogeneous Suspension**

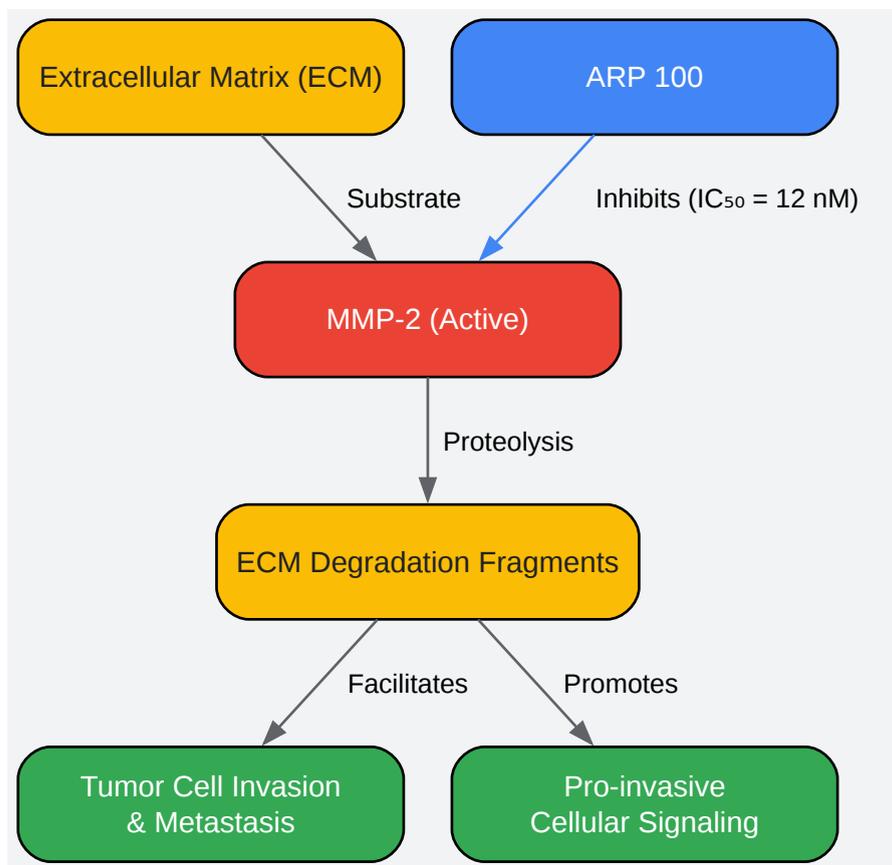
- Use 5 mg/ml of ARP 100 in a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution. Mix thoroughly to form a uniform suspension for administration [2].

- **Formulation 2: Clear Solution (for higher bioavailability)**

- **Stock Solution:** First, dissolve ARP 100 in DMSO at 73 mg/mL.
- **Working Solution:** Mix the DMSO stock solution with PEG300, Tween-80, and ddH₂O in a volumetric ratio of **5:40:5:50**.
- This yields a clear solution with a final concentration of 3.65 mg/mL (10.02 mM) [2].

Mechanism of Action and Signaling Pathway

ARP 100 exerts its effects through selective inhibition of MMP-2. The following diagram illustrates the pathway and the compound's role within it.



[Click to download full resolution via product page](#)

The primary mechanism involves the direct binding of ARP 100 to the active site of MMP-2, specifically interacting with the S1' pocket [3]. This binding potently inhibits the enzyme's proteolytic activity, preventing the breakdown of key extracellular matrix components such as collagen and gelatin. Consequently, this inhibition disrupts the physical path for tumor cell invasion and blocks the generation of pro-invasive ECM fragments that can stimulate further signaling, ultimately reducing the metastatic potential of cancer cells [4].

Conclusion

ARP 100 is a well-characterized and selective research-grade inhibitor of MMP-2. The provided data and protocols offer a robust starting point for scientists aiming to investigate the specific functions of MMP-2 in *in vitro* models of invasion, particularly using HT1080 cells. Researchers are advised to conduct thorough dose-response and cytotoxicity studies to optimize conditions for their specific experimental systems.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. ARP 100 | Synthetic Metalloprotease Inhibitors [[rndsystems.com](https://www.rndsystems.com)]
2. ARP 100 | MMP inhibitor | Mechanism | Concentration [[selleckchem.com](https://www.selleckchem.com)]
3. ARP-100 | MMP-2 Inhibitor [[medchemexpress.com](https://www.medchemexpress.com)]
4. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor [[biocrick.com](https://www.biocrick.com)]

To cite this document: Smolecule. [ARP 100 experimental design]. Smolecule, [2026]. [Online PDF].
Available at: [<https://www.smolecule.com/products/b519372#arp-100-experimental-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com